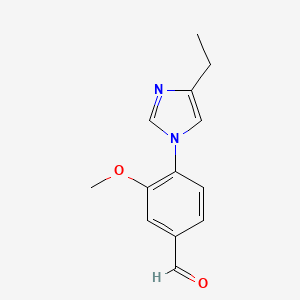
Benzaldehyde, 4-(4-ethyl-1H-imidazol-1-yl)-3-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzaldehyde, 4-(4-ethyl-1H-imidazol-1-yl)-3-methoxy- is a synthetic organic compound that belongs to the class of benzaldehydes. These compounds are characterized by the presence of a benzene ring with an aldehyde group attached. The specific structure of this compound includes additional functional groups such as an ethyl-imidazole and a methoxy group, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-(4-ethyl-1H-imidazol-1-yl)-3-methoxy- typically involves multi-step organic reactions. One possible route could be:
Formation of the imidazole ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.
Introduction of the ethyl group: The ethyl group can be introduced via alkylation reactions.
Attachment of the methoxy group: The methoxy group can be added through methylation reactions.
Formation of the benzaldehyde structure: The final step involves the formation of the benzaldehyde structure, possibly through formylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The aldehyde group can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy and imidazole groups can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives.
科学的研究の応用
Benzaldehyde, 4-(4-ethyl-1H-imidazol-1-yl)-3-methoxy- can have several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for potential pharmacological properties.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of Benzaldehyde, 4-(4-ethyl-1H-imidazol-1-yl)-3-methoxy- would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes: Inhibiting or activating specific enzymes.
Interaction with receptors: Modulating receptor activity.
Pathway modulation: Influencing biochemical pathways.
類似化合物との比較
Similar Compounds
Benzaldehyde derivatives: Compounds with similar benzaldehyde structures but different functional groups.
Imidazole derivatives: Compounds with imidazole rings but different substituents.
Uniqueness
The unique combination of the ethyl-imidazole and methoxy groups in Benzaldehyde, 4-(4-ethyl-1H-imidazol-1-yl)-3-methoxy- can result in distinct chemical properties and reactivity compared to other similar compounds.
特性
分子式 |
C13H14N2O2 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC名 |
4-(4-ethylimidazol-1-yl)-3-methoxybenzaldehyde |
InChI |
InChI=1S/C13H14N2O2/c1-3-11-7-15(9-14-11)12-5-4-10(8-16)6-13(12)17-2/h4-9H,3H2,1-2H3 |
InChIキー |
RJWTUFXPOKOMJS-UHFFFAOYSA-N |
正規SMILES |
CCC1=CN(C=N1)C2=C(C=C(C=C2)C=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Ethyl-2-(2-hydroxypyrrolidin-1-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12934127.png)
![(1S,3S,5R,6S)-8-Methyl-3-((3-methylbutanoyl)oxy)-8-azabicyclo[3.2.1]octan-6-yl 4-aminobenzoate sulfate](/img/structure/B12934133.png)
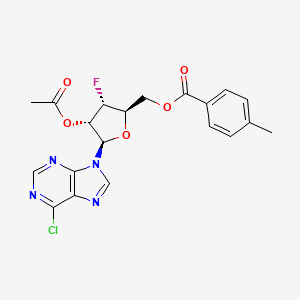
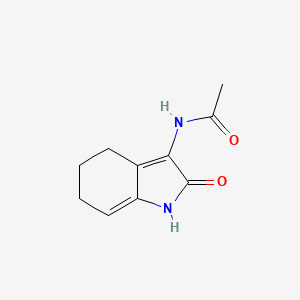
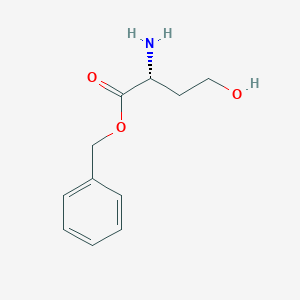
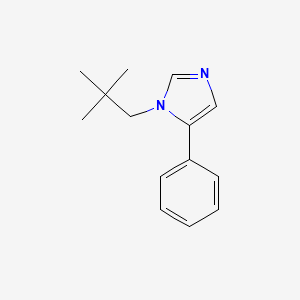
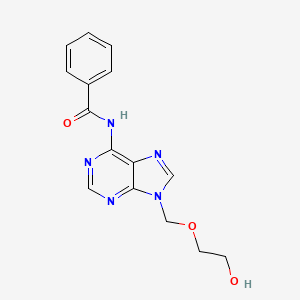
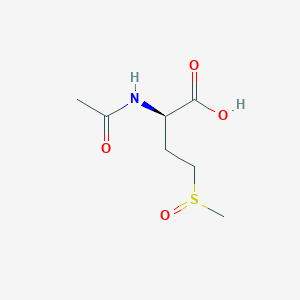
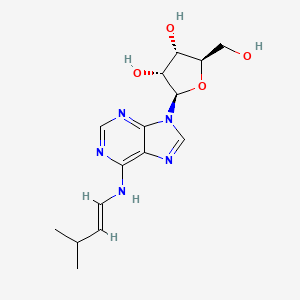
![2-(2-Isobutyl-4-(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl)-1,3,4-oxadiazole](/img/structure/B12934184.png)
![tert-Butyl 5-amino-7-fluoro-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12934185.png)
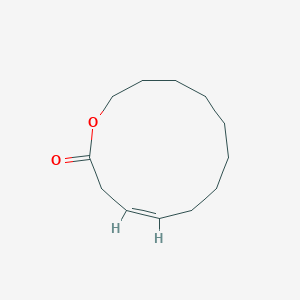
![rel-Ethyl (2S,3R,3aS,6R,7aR)-3-hydroxyoctahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12934193.png)
methanol](/img/structure/B12934197.png)
